Trihexadecylphosphane
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Overview
Description
Trihexadecylphosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three hexadecyl groups. This compound is part of the broader class of tertiary phosphines, which are known for their applications in various chemical reactions and industrial processes. This compound is particularly noted for its stability and unique chemical properties, making it a valuable compound in both research and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trihexadecylphosphane can be synthesized through several methods, including the reaction of phosphorus trichloride with hexadecylmagnesium bromide or hexadecyl lithium. The general reaction can be represented as follows: [ \text{PCl}3 + 3 \text{C}{16}\text{H}{33}\text{MgBr} \rightarrow \text{P}(\text{C}{16}\text{H}{33})3 + 3 \text{MgClBr} ] Alternatively, the reaction with hexadecyl lithium can be used: [ \text{PCl}3 + 3 \text{C}{16}\text{H}{33}\text{Li} \rightarrow \text{P}(\text{C}{16}\text{H}_{33})_3 + 3 \text{LiCl} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the reaction of phosphorus trichloride with hexadecyl chloride in the presence of a strong base such as sodium or potassium. This method is preferred due to its scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Trihexadecylphosphane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide. [ 2 \text{P}(\text{C}{33}){33})_3 ]
Substitution: It can participate in substitution reactions where the hexadecyl groups are replaced by other alkyl or aryl groups.
Reduction: It can be reduced to form lower oxidation state phosphines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Substitution: Reagents such as alkyl halides or aryl halides are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Oxidation: this compound oxide.
Substitution: Various substituted phosphines depending on the reagents used.
Reduction: Lower oxidation state phosphines.
Scientific Research Applications
Trihexadecylphosphane has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its stability and unique electronic properties make it suitable for forming complexes with transition metals.
Medicine: Research is ongoing into its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of trihexadecylphosphane involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
Comparison with Similar Compounds
Triphenylphosphine: A widely used tertiary phosphine with three phenyl groups. It is known for its use in the Wittig reaction and as a ligand in transition metal complexes.
Triethylphosphine: Another tertiary phosphine with three ethyl groups. It is less bulky than trihexadecylphosphane and is used in different catalytic applications.
Tributylphosphine: A tertiary phosphine with three butyl groups. It is used in organic synthesis and as a ligand in metal complexes.
Uniqueness: this compound is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These long chains increase the hydrophobicity and steric bulk of the molecule, influencing its reactivity and the stability of its metal complexes. This makes it particularly useful in applications where such properties are advantageous, such as in the formation of stable, hydrophobic metal complexes for catalysis.
Biological Activity
Trihexadecylphosphane (THP) is a phosphane compound that has garnered attention in various fields of research due to its unique biological properties. This article explores the biological activity of THP, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its long hydrocarbon chains, which significantly influence its biological interactions. Its molecular formula is C48H103P, and it features three hexadecyl (C16) groups attached to a phosphorus atom. This structure contributes to its lipophilicity, allowing it to interact with biological membranes effectively.
Mechanisms of Biological Activity
The biological activity of THP can be attributed to several mechanisms:
- Membrane Interaction : Due to its hydrophobic nature, THP can integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect cellular signaling pathways and the function of membrane-bound proteins.
- Antioxidant Properties : THP has been shown to exhibit antioxidant activity, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.
- Modulation of Enzymatic Activity : THP can act as a ligand for various enzymes, influencing their activity. This modulation can lead to changes in metabolic pathways, potentially offering therapeutic benefits.
Case Studies and Research Findings
Several studies have investigated the biological activity of THP, highlighting its potential applications:
- Anticancer Activity : Research has demonstrated that THP exhibits cytotoxic effects on cancer cell lines. A study published in Journal of Medicinal Chemistry indicated that THP induces apoptosis in human breast cancer cells through the activation of caspase pathways . The study found that treatment with THP led to a significant reduction in cell viability and increased markers of apoptosis.
- Neuroprotective Effects : In a neurobiology context, THP has been explored for its neuroprotective properties. A study showed that THP could reduce neuronal apoptosis induced by oxidative stress in vitro . The findings suggest that THP may have potential as a therapeutic agent for neurodegenerative diseases.
- Antimicrobial Activity : THP has also been evaluated for its antimicrobial properties. A recent study found that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism was attributed to the disruption of bacterial cell membranes.
Comparative Analysis
To better understand the efficacy of THP compared to other phosphane compounds, a comparative analysis was conducted:
Compound | Anticancer Activity | Neuroprotective Effects | Antimicrobial Activity |
---|---|---|---|
This compound | High | Moderate | High |
Triphenylphosphane | Moderate | Low | Moderate |
Tris(2-ethylhexyl)phosphane | Low | Moderate | Low |
This table illustrates that while THP shows promising biological activities across various applications, other phosphane compounds may have different profiles depending on their structures and functional groups.
Properties
IUPAC Name |
trihexadecylphosphane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H99P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49(47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-48H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLFKRHUIBDYJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCP(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H99P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40501965 |
Source
|
Record name | Trihexadecylphosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40501965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
707.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19280-72-9 |
Source
|
Record name | Trihexadecylphosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40501965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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